molecular formula C18H15ClN2O2 B2958897 3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-69-0

3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2958897
CAS No.: 898410-69-0
M. Wt: 326.78
InChI Key: XYUZJJDUPKHBBE-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety linked to a pyrrolo[3,2,1-ij]quinolin-2-one core substituted with a chlorine atom at the 3-position of the benzamide ring. The pyrroloquinolinone scaffold is a tricyclic system with a fused pyrrole and quinoline structure, which is known for diverse pharmacological activities. The chlorine substituent enhances electrophilicity and may influence binding interactions in biological targets.

Properties

IUPAC Name

3-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUZJJDUPKHBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro group and a pyrroloquinoline moiety. Its molecular formula is C15H14ClN3OC_{15}H_{14}ClN_{3}O, and it has a molecular weight of approximately 285.74 g/mol. The presence of the chloro group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibiting these enzymes can lead to antiproliferative effects in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against certain Gram-positive bacteria. Its structural similarity to other known antibacterial agents indicates potential mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Activity Type Target IC50 Value Source
Kinase InhibitionCDK20.36 µM
AntibacterialGram-positive bacteriaNot specified

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various pyrroloquinoline derivatives, this compound demonstrated significant antiproliferative activity against HeLa (cervical cancer) and HCT116 (colorectal cancer) cell lines. The mechanism was linked to the inhibition of CDK2 activity, leading to cell cycle arrest in the G1 phase.

Case Study 2: Antimicrobial Properties

A separate investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to that of standard antibiotics. This suggests its potential use as a lead compound in developing new antibacterial agents.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

  • NMR Trends : Chloro-substituted benzamides (e.g., 3i) show distinct aromatic proton shifts (δ 7.2–8.5 ppm) compared to morpholine-substituted analogs (δ 3.0–4.0 ppm for morpholine protons) .
  • Molecular Weight : The target compound’s calculated molecular weight (~355.8) is lower than morpholine-containing analogs (368.1160) due to the absence of the morpholine group .

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